N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound featuring a pyridine ring substituted with a furan moiety and an indole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide typically involves multiple steps, starting with the construction of the pyridine ring, followed by the introduction of the furan group and the indole moiety. Common synthetic routes include:
Furan Synthesis: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of a catalyst.
Pyridine Synthesis: The pyridine ring can be constructed using the Chichibabin pyridine synthesis, which involves the reaction of aldehydes, ketones, and ammonia.
Indole Synthesis: The indole ring can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at different positions on the pyridine and indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced analogs with altered functional groups.
Substitution Products: Substituted derivatives with different substituents on the pyridine and indole rings.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Due to its biological activities, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide can be explored for its medicinal applications, particularly in the treatment of infections and cancer.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Indole-3-carboxamide derivatives: These compounds share the indole carboxamide group but differ in their substituents.
Furan derivatives: Compounds containing the furan ring but with different substituents and functional groups.
Uniqueness: N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide is unique due to its combination of the pyridine, furan, and indole moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-19(16-12-21-17-5-2-1-4-15(16)17)22-10-13-8-14(11-20-9-13)18-6-3-7-24-18/h1-9,11-12,21H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKCCUENNNCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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